8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the oxazepine ring . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include solvents, catalysts, and temperature control. The major products formed depend on the specific reaction and conditions applied .
Scientific Research Applications
8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological systems.
Medicine: It serves as a reference compound in the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine can be compared with similar compounds such as:
- 8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine
- 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepine
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications.
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H9ClFNO/c10-6-3-8(11)7-5-12-1-2-13-9(7)4-6/h3-4,12H,1-2,5H2 |
InChI Key |
HETKHOOGZDFRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C(=CC(=C2)Cl)F |
Origin of Product |
United States |
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